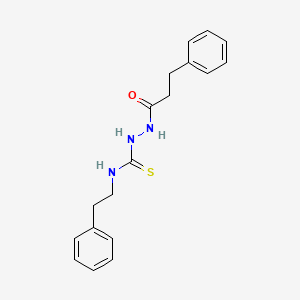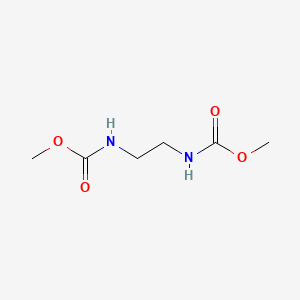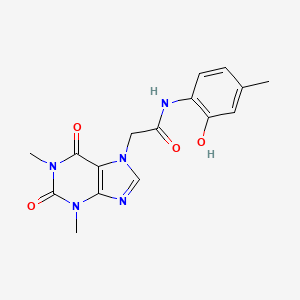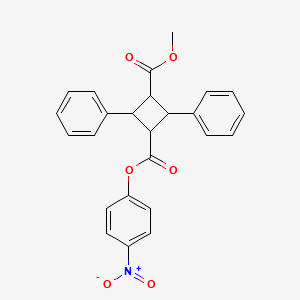
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the pyrrolidone family. Brivaracetam has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
作用機序
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione's mechanism of action is thought to involve modulation of neurotransmitter release by binding to SV2A. This binding is believed to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a high affinity for SV2A, with a binding affinity that is 15 times higher than that of levetiracetam, another anticonvulsant drug that also targets SV2A. 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure frequency and severity in both animal models and human clinical trials. It has also been shown to have a low potential for drug interactions and a favorable safety profile.
実験室実験の利点と制限
One advantage of using 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for SV2A, which makes it a potent modulator of neurotransmitter release. However, its low yield in the synthesis process and high cost may limit its use in certain experiments.
将来の方向性
Future research on 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further studies could explore the optimal dosing and administration of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione to maximize its therapeutic effects. Finally, research could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
合成法
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione can be synthesized by reacting 3-bromobenzoyl chloride with N-Boc-4-morpholine-2,5-dione in the presence of a base, followed by deprotection of the Boc group using trifluoroacetic acid. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of epilepsy. It has been shown to have a high affinity for the synaptic vesicle protein 2A (SV2A), which plays a key role in the release of neurotransmitters. By binding to SV2A, 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is thought to modulate neurotransmitter release, leading to its anticonvulsant effects.
特性
IUPAC Name |
1-(3-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAAAGJFDKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)

![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
